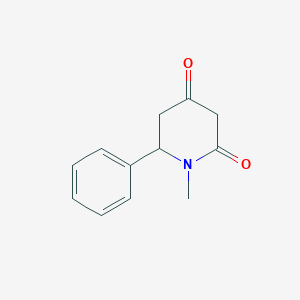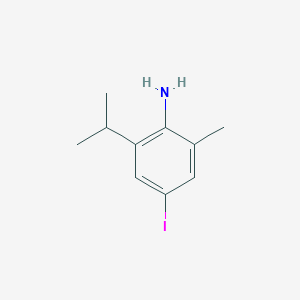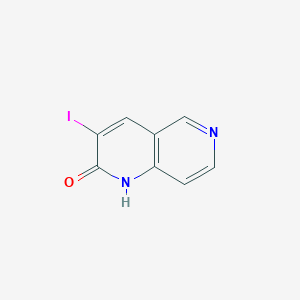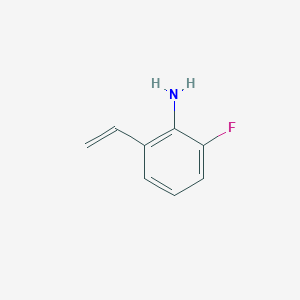
2-Fluoro-6-vinylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-vinylaniline is an organic compound that belongs to the class of fluorinated anilines. It is characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 6-position of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-vinylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For example, 2-fluoro-6-nitroaniline can be reduced to 2-fluoro-6-aminobenzene, which is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group .
Another method involves the direct vinylation of 2-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a vinyl boronate ester is used as the coupling partner .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Palladium-catalyzed cross-coupling reactions are commonly employed due to their versatility and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-fluoro-6-aminobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-vinylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-vinylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the vinyl group, making it less versatile in certain synthetic applications.
6-Vinylaniline: Lacks the fluorine atom, which may reduce its biological activity and binding affinity.
2-Fluoro-4-vinylaniline: Similar structure but with the vinyl group at a different position, leading to different reactivity and properties.
Uniqueness
2-Fluoro-6-vinylaniline is unique due to the combined presence of both the fluorine atom and the vinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
2-ethenyl-6-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1,10H2 |
InChI Key |
LBYOCZGHDDQOFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
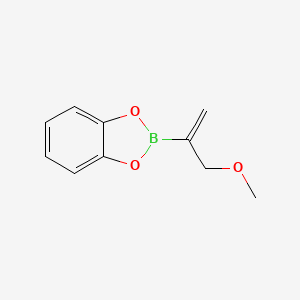
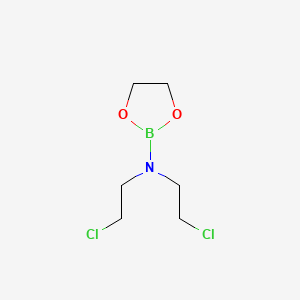


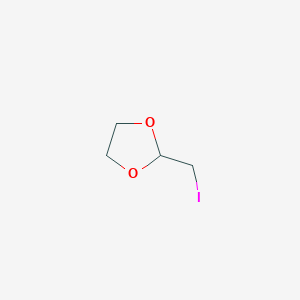
![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
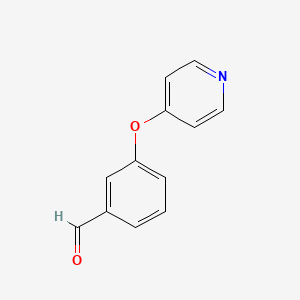
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
